1,3-dimethyl-1H-indole-2-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

Researchers developing caspase inhibitors require high-purity indole-2-carboxylic acid derivatives with defined substitution patterns. This 1,3-dimethyl building block is essential for synthesizing the broad-spectrum caspase inhibitor IDN-1965 (ED50 0.04-1.2 mg/kg). • Precise building block for IDN-1965 synthesis (ED50 0.04-1.2 mg/kg). • Low-affinity free acid (IC50 8,000 nM) as baseline for SAR. • 1,3-Dimethyl core enables nanomolar cannabinoid ligands (IC50 4.57 nM). • ≥98% purity, ambient shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 204919-54-0
Cat. No. B1338543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-indole-2-carboxylic acid
CAS204919-54-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C)C(=O)O
InChIInChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyGUAVXCSZSKSTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-indole-2-carboxylic Acid – Specifications & Procurement


1,3-Dimethyl-1H-indole-2-carboxylic acid (CAS 204919-54-0) is a synthetic indole-2-carboxylic acid derivative with methyl substitutions at the 1- and 3-positions of the indole ring [1]. It belongs to the class of heterocyclic carboxylic acids and serves as a key building block in the synthesis of pharmacologically active compounds, most notably the broad-spectrum caspase inhibitor IDN-1965 [2]. The compound is commercially available with a typical purity of ≥95% .

Synthetic Role
Key building block for IDN-1965 caspase inhibitor research tool
Scaffold Identity
1,3-Dimethylindole core for medicinal chemistry derivatization
Purity Context
Reported purity grade supports synthetic reliability in laboratory workflows

1,3-Dimethyl-1H-indole-2-carboxylic Acid – Why Substitution Fails


Indole-2-carboxylic acid derivatives exhibit profound structure-activity differences based on substitution pattern. The 1,3-dimethyl substitution in this compound (CAS 204919-54-0) alters key physicochemical properties—including lipophilicity, solubility, and receptor binding—compared to unsubstituted indole-2-carboxylic acid or mono-methylated analogs [1]. These differences directly impact downstream synthetic utility, biological activity of derived compounds, and experimental reproducibility. As demonstrated by its role in generating the highly potent caspase inhibitor IDN-1965, the specific substitution pattern is non-interchangeable in synthetic workflows [2].

Methyl substitution pattern alters lipophilicity and solubility; unsubstituted indole-2-carboxylic acid may not match solvent requirements.
Mono-methyl or other analogs lack the 1,3-dimethyl scaffold necessary to generate IDN-1965-level caspase inhibitor activity.
Receptor binding context differs; free acid serves as low-affinity control, while amide derivatives achieve nanomolar affinity—substitution directly influences SAR.

1,3-Dimethyl-1H-indole-2-carboxylic Acid – Quantitative Evidence vs. Analogs


Lipophilicity vs. Indole-2-carboxylic Acid

The 1,3-dimethyl substitution increases lipophilicity relative to unsubstituted indole-2-carboxylic acid. 1,3-Dimethyl-1H-indole-2-carboxylic acid has a computed XLogP3 of 2.2 [1], while indole-2-carboxylic acid has an XLogP3 of 2.13 [2] or 2.3 [3].

Lipophilicity (XLogP3)
Cross-study
2.2
Comparable to unsubstituted acid (2.13–2.3); lipophilicity context may not differentiate selection.
Computed; ΔXLogP ≈ +0.07 to -0.1
Physicochemical Property Lipophilicity Drug Design

Aqueous Solubility vs. Indole-2-carboxylic Acid

The 1,3-dimethyl substitution markedly reduces estimated aqueous solubility. 1,3-Dimethyl-1H-indole-2-carboxylic acid has an estimated water solubility of 193.11 mg/L (EPA T.E.S.T.) or 91.973 mg/L (EPI Suite) [1]. In contrast, unsubstituted indole-2-carboxylic acid has estimated water solubility of 719.9 mg/L [2] or 1.78 g/L (ALOGPS) [3].

Water Solubility
Estimated
~90–193 mg/L 1,3-Dimethyl
720–1,780 mg/L Unsubstituted acid
~4- to 20-fold lower solubility; may require adjusted solvent systems for biological assays.
EPA T.E.S.T., EPI Suite, WSKOW, ALOGPS estimates
Solubility Formulation Physicochemical Property

Cannabinoid Receptor Affinity vs. Other Indole-2-carboxylates

1,3-Dimethyl-1H-indole-2-carboxylic acid exhibits weak affinity for cannabinoid receptors (IC50 = 8,000 nM in rat cerebellum membranes) [1]. In contrast, certain amide derivatives of indole-2-carboxylic acid show nanomolar potency (e.g., IC50 = 31 nM [2]; IC50 = 4.57 nM [3]), highlighting that the free carboxylic acid with 1,3-dimethyl substitution yields dramatically reduced affinity.

Cannabinoid Receptor Affinity
Cross-study
IC50 8,000 nM Free acid
IC50 4.6–31 nM Amide derivatives
Low free acid affinity supports use as negative control or scaffold for SAR optimization.
Rat cerebellum vs. forebrain membranes
Receptor Binding Cannabinoid Pharmacology

IDN-1965 Caspase Inhibitor Synthesis Utility

1,3-Dimethyl-1H-indole-2-carboxylic acid serves as a critical building block in the synthesis of IDN-1965, a broad-spectrum irreversible caspase inhibitor. The resulting compound, IDN-1965, demonstrates potent in vivo efficacy with ED50 values of 0.14 mg/kg (i.p.), 0.04 mg/kg (i.v.), and 1.2 mg/kg (p.o.) in a model of Fas-mediated liver injury [1]. This level of potency is not achievable with unsubstituted or mono-methylated indole-2-carboxylic acid building blocks.

Derived Tool Compound (IDN-1965)
Class-level
ED50 0.14 (i.p.), 0.04 (i.v.), 1.2 (p.o.) mg/kg
Enables synthesis of a reported caspase inhibitor for apoptosis pathway research.
Fas-mediated liver injury model in mice
Medicinal Chemistry Synthesis Caspase Inhibitor

1,3-Dimethyl-1H-indole-2-carboxylic Acid – Key Applications


Synthesis of IDN-1965 Caspase Inhibitor

This compound is the essential starting material for the synthesis of IDN-1965, a broad-spectrum, irreversible caspase inhibitor with demonstrated in vivo efficacy (ED50 = 0.04–1.2 mg/kg across multiple routes) [1]. Researchers investigating apoptosis-mediated liver injury or requiring a validated caspase inhibitor should prioritize this building block.

Cannabinoid Receptor Ligand Optimization Scaffold

While the free acid shows weak affinity (IC50 = 8,000 nM) [1], the 1,3-dimethylindole core is present in optimized amide derivatives with nanomolar potency (IC50 = 31 nM, 4.57 nM) [2][3]. This compound serves as a starting point for structure-activity relationship (SAR) studies aimed at improving cannabinoid receptor binding.

Physicochemical Reference for Lipophilicity & Solubility

With a computed XLogP3 of 2.2 and estimated water solubility of ~90–190 mg/L [1][2], this compound provides a benchmark for computational models predicting the behavior of 1,3-disubstituted indoles. It is suitable for validating in silico ADME predictions in drug discovery programs.

Control Compound for Indole-2-carboxylic Acid Studies

The low receptor affinity and moderate solubility of the free acid make it an appropriate negative control or baseline comparator in biological assays involving indole-2-carboxylic acid derivatives [1][2][3].

Application
Selection Property
Validation Focus
Apoptosis pathway research (IDN-1965 synthesis)
1,3-Dimethylindole building block specificity
Reported in vivo model activity of derived inhibitor
Cannabinoid receptor SAR studies
Low free acid affinity as baseline scaffold
Derivatization to improve receptor binding
In silico ADME model validation
Computed lipophilicity and solubility benchmarks
Cross-model solubility estimates
Negative control for indole-2-carboxylate assays
Low receptor affinity and moderate solubility
Baseline activity in biological assays

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